Ethyl vanillin
Descripción general
Descripción
Ethyl vanillin is an organic compound with the formula (C2H5O)(HO)C6H3CHO . This colorless solid consists of a benzene ring with hydroxyl, ethoxy, and formyl groups on the 4, 3, and 1 positions, respectively . It is a homologue of vanillin, differing on the 3 position . It is widely used in foods, spices, cosmetics, and pharmaceuticals .
Synthesis Analysis
Ethyl vanillin is prepared from catechol, beginning with ethylation to give guaethol . This ether condenses with glyoxylic acid to give the corresponding mandelic acid derivative . By oxidation and decarboxylation, ethyl vanillin is produced .
Molecular Structure Analysis
The molecular formula of ethyl vanillin is C9H10O3 . It has an average mass of 166.174 Da and a monoisotopic mass of 166.062988 Da .
Chemical Reactions Analysis
The synthesis of ethyl vanillin involves a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems . Different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids are used in the synthesis .
Physical And Chemical Properties Analysis
Ethyl vanillin exhibits a high melting point range of 76 to 78 °C and a boiling point of 285 °C . It has excellent solubility in ethanol, propylene glycol, and other organic solvents, but it is sparingly soluble in water .
Aplicaciones Científicas De Investigación
1. Pharmacological Properties
- Ethyl vanillin (EVA) has shown potential in pharmacology due to its anti-angiogenic, anti-inflammatory, and antinociceptive properties. Studies have demonstrated its ability to inhibit nitric oxide production and reduce reactive oxygen species levels, which contributes to these effects (Jung et al., 2010).
2. Membrane-based Solvent Extraction
- EVA plays a role in membrane-based solvent extraction processes. Research has evaluated its effectiveness in the recovery of vanillin from bioconversion processes, showing the potential for efficient extraction methods (Sciubba et al., 2009).
3. Effects on Coronary Arterial Smooth Muscle
- Investigations into the effects of vanillins, including EVA, on coronary arterial smooth muscle have been conducted. These studies reveal that EVA and similar compounds can induce relaxation in these muscles, potentially offering therapeutic applications for coronary or cerebral vasospasms (Raffai et al., 2014).
4. Interaction with Cytochrome P450 Activity
- The impact of EVA on cytochrome P450 enzymes has been assessed, indicating that EVA does not significantly affect the activity of several human CYP450 enzymes, suggesting a low potential for adverse drug interactions (Chen et al., 2012).
5. Flavor Encapsulation and Release
- EVA is used in the development of flavor alginate formulations for thermally processed foods. Research into the encapsulation of EVA in alginate gel microbeads has shown promising results for controlled flavor release in food applications (Manojlovic et al., 2008).
6. Antioxidant Properties
- EVA exhibits antioxidant properties, as demonstrated in various assay systems. Its effectiveness in inhibiting oxidative hemolysis and raising antioxidant activity in plasma has been highlighted, suggesting potential health benefits (Tai et al., 2011).
7. Food Packaging Applications
- EVA has been incorporated into chitosan/poly(vinyl alcohol) films for food packaging, enhancing mechanical, structural, barrier, and antibacterial properties. This demonstrates its potential as an active component in food packaging materials (Narasagoudr et al., 2020).
Safety And Hazards
Ethyl vanillin is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
A key finding for the food and beverage industry is the discovery of ethyl vanillin in a specially-bred strawberry . This could prove valuable for the flavor and food industries in the quest of offering consumers more natural flavors . Additionally, there is ongoing research into the biological synthesis of vanillin, which could potentially be applied to ethyl vanillin .
Propiedades
IUPAC Name |
3-ethoxy-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOQJANXLMLOSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Record name | ETHYL VANILLIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5021968 | |
Record name | 3-Ethoxy-4-hydroxybenzaldehyde | |
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Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl vanillin appears as colorless crystals. More intense vanilla odor and taste than vanillin. (NTP, 1992), Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Colorless, white, or slightly yellow solid with an intense vanilla odor; [HSDB] White crystalline powder; [MSDSonline], Solid, colourless or slightly yellow crystal flakes with an intense vanilla odour | |
Record name | ETHYL VANILLIN | |
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Record name | Ethyl vanillin | |
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Record name | Ethyl vanillin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/776/ | |
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Boiling Point |
285 °C, 285.00 to 294.00 °C. @ 760.00 mm Hg | |
Record name | ETHYL VANILLIN | |
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Flash Point |
145 °C (293 °F) - closed cup | |
Record name | ETHYL VANILLIN | |
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Solubility |
Slightly soluble (NTP, 1992), In water, 2,822 mg/L at 25 °C, Slightly soluble in water (1 g in 100 mL at 50 °C), Soluble in ethanol, ether, benzene, chloroform, Freely soluble in ... solutions of alkali hydroxides; soluble in glycerol, propylene glycol, Solubility in 95% alcohol about 1 g/2 mL, 2.82 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, very soluble (1g in 2ml) (in ethanol) | |
Record name | ETHYL VANILLIN | |
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Record name | ETHYL VANILLIN | |
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Record name | Ethyl vanillin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/776/ | |
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Vapor Pressure |
0.0000104 [mmHg], 1.04X10-5 mm Hg at 25 °C | |
Record name | Ethyl vanillin | |
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Record name | ETHYL VANILLIN | |
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Product Name |
Ethyl vanillin | |
Color/Form |
Fine, crystalline needles, White or slightly yellowish crystals, Colorless flakes | |
CAS RN |
121-32-4 | |
Record name | ETHYL VANILLIN | |
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Melting Point |
171 to 172 °F (NTP, 1992), 76.7 °C, 76 - 78 °C | |
Record name | ETHYL VANILLIN | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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